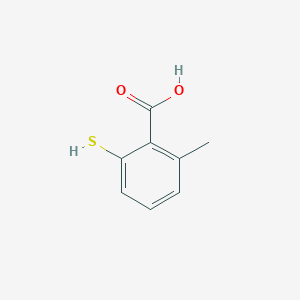

2-Methyl-6-sulfanylbenzoic acid

Description

Contextualization within Aromatic Carboxylic Acids and Organosulfur Chemistry

Aromatic carboxylic acids, characterized by a carboxyl group (-COOH) attached to an aromatic ring, are a cornerstone of organic chemistry. wikipedia.org Benzoic acid is the simplest example of this class. wikipedia.org The presence of the carboxylic acid group imparts acidic properties and provides a reactive site for a multitude of chemical transformations.

Simultaneously, 2-Methyl-6-sulfanylbenzoic acid belongs to the family of organosulfur compounds, which contain at least one carbon-sulfur bond. These compounds are prevalent in many biologically and pharmaceutically active molecules. jmchemsci.com The sulfanyl (B85325) group (-SH), also known as a thiol or mercapto group, is known for its distinct reactivity, including its ability to form complexes with metals and participate in oxidation-reduction reactions. chemimpex.com

Significance of the Sulfanyl and Carboxylic Acid Functionalities for Research

The dual functionality of 2-Methyl-6-sulfanylbenzoic acid is the primary driver of its research significance. The carboxylic acid group can be readily converted into esters, amides, or acid chlorides, opening avenues for the construction of larger molecular frameworks. This functional group is a key structural moiety in numerous antibiotic and anticancer agents.

The sulfanyl group offers a complementary set of reactive possibilities. It can be alkylated to form thioethers, oxidized to sulfonic acids, or utilized in the formation of sulfur-containing heterocycles. nih.gov This versatility makes organosulfur compounds valuable in drug discovery and materials science. jmchemsci.comresearchgate.net The strategic placement of the methyl group at the 2-position and the sulfanyl group at the 6-position on the benzoic acid scaffold creates a specific steric and electronic environment that can influence the compound's reactivity and the properties of its derivatives.

Overview of Research Directions and Academic Importance

Current research involving 2-Methyl-6-sulfanylbenzoic acid and its close relatives is multifaceted. In medicinal chemistry, there is an interest in synthesizing derivatives as potential therapeutic agents, leveraging the known biological activities of both aromatic carboxylic acids and organosulfur compounds. nih.govnih.gov For instance, related structures are being investigated for their potential as antifilarial agents. nih.gov

In the realm of materials science, the thiol group's affinity for metal surfaces makes such compounds candidates for the development of self-assembled monolayers and corrosion inhibitors. Furthermore, the compound serves as a valuable intermediate in synthetic organic chemistry, providing a scaffold for the construction of complex target molecules. The academic importance of 2-Methyl-6-sulfanylbenzoic acid lies in its potential to contribute to the development of new synthetic methodologies and the discovery of novel molecules with unique properties.

Chemical and Physical Properties

While specific experimental data for 2-Methyl-6-sulfanylbenzoic acid is not widely published, the properties of closely related compounds can provide valuable insights. For comparison, 2-mercaptobenzoic acid has a melting point of 164-169°C and is soluble in hot water, alcohol, ether, and glacial acetic acid. The properties of 2-Methyl-6-sulfanylbenzoic acid are expected to be influenced by the presence of the additional methyl group.

| Property | Value (2-Mercaptobenzoic Acid) | Reference |

|---|---|---|

| Molecular Formula | C7H6O2S | |

| Molar Mass | 154.19 g/mol | |

| Melting Point | 164-169°C | |

| Boiling Point | 234.3°C at 760 mmHg | |

| Flash Point | 95.5°C | |

| Water Solubility | Soluble in hot water | |

| Solubility | Soluble in alcohol, ether, and glacial acetic acid |

Detailed Research Findings

Detailed research specifically on 2-Methyl-6-sulfanylbenzoic acid is limited in publicly available literature. However, studies on analogous compounds highlight the research potential. For example, the synthesis of various 2-sulfanyl-6-methyl-1,4-dihydropyrimidines has been reported, with some derivatives showing promising antifilarial activity. nih.gov This suggests that the 2-methyl-6-sulfanyl benzoic acid core could be a valuable starting point for the development of new therapeutic agents.

Furthermore, the crystal structure of related compounds, such as 2-methyl-4-(2-methylbenzamido)benzoic acid, has been determined, providing insights into the intermolecular interactions and solid-state packing of these types of molecules. researchgate.netnih.gov Such studies are crucial for understanding the physical properties and for the rational design of new materials.

Structure

3D Structure

Properties

CAS No. |

17839-53-1 |

|---|---|

Molecular Formula |

C8H8O2S |

Molecular Weight |

168.21 g/mol |

IUPAC Name |

2-methyl-6-sulfanylbenzoic acid |

InChI |

InChI=1S/C8H8O2S/c1-5-3-2-4-6(11)7(5)8(9)10/h2-4,11H,1H3,(H,9,10) |

InChI Key |

FHEHVVOYZBWOKK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)S)C(=O)O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 2 Methyl 6 Sulfanylbenzoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group in 2-Methyl-6-sulfanylbenzoic acid is the primary site for acidic reactions, but its reactivity in transformations like esterification and amidation is significantly influenced by the adjacent methyl group.

The conversion of 2-Methyl-6-sulfanylbenzoic acid into its corresponding esters and amides is a challenging synthetic operation due to steric hindrance. The ortho-methyl group physically blocks the approach of nucleophiles, such as alcohols or amines, to the carboxylic carbon. Consequently, standard condensation methods like Fischer esterification, which involves direct reaction with an alcohol under acid catalysis, are often inefficient. youtube.com

To overcome this steric barrier, highly reactive intermediates or potent coupling agents are required. A common strategy involves the conversion of the carboxylic acid to a more reactive acylium ion. rsc.org For sterically hindered benzoic acids, specialized reagents are employed. For instance, methods analogous to the Yamaguchi esterification, which uses 2,4,6-trichlorobenzoyl chloride, or the use of other activating agents like 2-methyl-6-nitrobenzoic anhydride (B1165640), are effective. organic-chemistry.org The latter, being structurally similar, serves as a powerful dehydrating agent that facilitates the formation of esters from nearly equimolar amounts of carboxylic acids and alcohols under mild conditions. organic-chemistry.org

Amidation reactions face similar steric challenges. The synthesis of related structures, such as inhibitors for the epidermal growth factor receptor (EGFR) from 2-fluoro-6-methylbenzoic acid, demonstrates that amination can be achieved by attaching the carboxylic acid group to an allosteric motif, often requiring specific coupling protocols to proceed efficiently. ossila.com

| Reaction Type | Reagents & Conditions | Product Type | Key Considerations |

|---|---|---|---|

| Fischer Esterification | Alcohol (e.g., Methanol), Strong Acid Catalyst (e.g., H₂SO₄), Heat | Methyl Ester | Low yield expected due to severe steric hindrance from the ortho-methyl group. youtube.com |

| Activated Esterification | 1. Activating Agent (e.g., 2-methyl-6-nitrobenzoic anhydride), Triethylamine 2. Alcohol, DMAP (catalyst) | Ester | High yields can be achieved under mild conditions by forming a highly reactive mixed anhydride intermediate. organic-chemistry.org |

| Amidation | 1. Coupling Agent (e.g., DCC, EDC) 2. Amine | Amide | Requires coupling agents to form an activated intermediate, bypassing the low reactivity of the hindered carboxylic acid. youtube.com |

Aromatic carboxylic acids are generally stable and resistant to decarboxylation, a reaction involving the loss of carbon dioxide. The C-C bond connecting the carboxyl group to the aromatic ring is strong, and the formation of an aryl anion intermediate is energetically unfavorable. For decarboxylation to occur under milder conditions, the reaction typically requires a mechanism that stabilizes the resulting negative charge, such as the presence of a carbonyl group at the beta-position, which is absent in 2-Methyl-6-sulfanylbenzoic acid. youtube.com

Heating a carboxylate salt can lead to decarboxylation and the formation of a carbanion. nih.gov However, in the case of 2-Methyl-6-sulfanylbenzoic acid, the resulting carbanion at the aromatic ring would be highly unstable. While studies on structurally similar compounds like orotic acid analogues show that decarboxylation rates are not always directly correlated with the stability of the carbanion intermediate, the reaction for simple benzoic acids remains difficult. nih.gov

Catalytic methods can facilitate this transformation. For example, silver carbonate (Ag₂CO₃) in DMSO has been shown to effectively catalyze the protodecarboxylation of various heteroaromatic carboxylic acids. organic-chemistry.org Similarly, palladium-catalyzed protodecarboxylation provides a mild route for certain unsaturated carboxylic acids. organic-chemistry.org Application of these specialized catalytic systems would be necessary to induce the decarboxylation of 2-Methyl-6-sulfanylbenzoic acid.

| Condition | Mechanism/Catalyst | Feasibility for 2-Methyl-6-sulfanylbenzoic Acid |

|---|---|---|

| Thermal (Heating) | Formation of unstable aryl anion | Very low; requires extremely high temperatures and results in decomposition. |

| Catalytic | Ag₂CO₃ in DMSO or Pd(0)/Pd(II) catalysts | Plausible, as these methods are designed for otherwise stable aromatic and unsaturated acids. organic-chemistry.org |

Reactivity of the Sulfanyl (B85325) (Thiol) Group

The sulfanyl group (-SH) is a versatile and highly reactive functional group. Unlike its alcohol analogue, the thiol group is more acidic and the corresponding thiolate anion is a significantly stronger nucleophile. libretexts.org

The sulfur atom in the sulfanyl group can exist in various oxidation states, making it susceptible to a range of oxidation reactions. libretexts.org The specific product obtained depends heavily on the nature and strength of the oxidizing agent used. researchgate.net

Disulfides: Mild oxidants, such as molecular oxygen, hydrogen peroxide under controlled conditions, or iodine, facilitate the coupling of two thiol molecules to form a disulfide (-S-S-) linkage. This is a common and often spontaneous reaction for thiols. researchgate.netlibretexts.org

Sulfenic Acids: The two-electron oxidation of the thiolate by reagents like hydrogen peroxide can generate a sulfenic acid (R-SOH). nih.gov This species is often a transient intermediate in biological systems and can react further. nih.gov

Sulfinic and Sulfonic Acids: The use of stronger oxidizing agents, such as potassium permanganate (B83412) or excess hydrogen peroxide, leads to further oxidation. researchgate.net This proceeds through the sulfenic acid to form a sulfinic acid (R-SO₂H) and ultimately the most stable oxidation state, a sulfonic acid (R-SO₃H). nih.gov

| Oxidizing Agent | Product | Sulfur Oxidation State |

|---|---|---|

| Mild (e.g., O₂, I₂, mild H₂O₂) | Disulfide | -1 |

| Controlled H₂O₂ / ONOO⁻ | Sulfenic Acid | 0 |

| Strong (e.g., KMnO₄, excess H₂O₂) | Sulfinic Acid | +2 |

| Very Strong / Harsh (e.g., KMnO₄, HNO₃) | Sulfonic Acid | +4 |

The sulfanyl group is a potent nucleophile, especially after deprotonation to the thiolate anion (R-S⁻). Thiolates are excellent nucleophiles for Sₙ2 reactions. libretexts.org A primary reaction pathway is S-alkylation, where the thiolate attacks an alkyl halide or other substrates with a good leaving group to form a thioether (sulfide). libretexts.orgmsu.edu This reaction is highly efficient due to the strong nucleophilicity of sulfur compared to oxygen. libretexts.org

The reaction involves the attack of the thiolate on the electrophilic carbon of an alkyl halide, displacing the halide ion and forming a new carbon-sulfur bond. This method is a fundamental route for synthesizing a wide variety of thioethers.

The high nucleophilicity of the sulfanyl group makes it reactive towards a broad range of electrophiles. nih.govmsu.edu This reactivity is central to its role in both synthetic chemistry and biological processes. Besides alkyl halides (as discussed in 3.2.2), the thiol can react with:

Michael Acceptors: Thiols readily undergo conjugate (Michael) addition to α,β-unsaturated carbonyl compounds. The nucleophilic sulfur attacks the β-carbon of the unsaturated system.

Epoxides: The thiolate can act as a nucleophile to open epoxide rings, resulting in the formation of a β-hydroxy thioether.

Acyl Halides/Anhydrides: Thiols react with acylating agents like acyl chlorides to form thioesters (R-CO-SR'). This reaction is analogous to the formation of esters from alcohols but yields a sulfur-containing equivalent.

This broad reactivity allows the sulfanyl group to be a versatile handle for introducing diverse functionalities onto the 2-methylbenzoic acid scaffold.

Intramolecular Cyclization and Annulation Reactions

The structure of 2-Methyl-6-sulfanylbenzoic acid, featuring a carboxylic acid group and a thiol group positioned ortho to each other on a benzene (B151609) ring, makes it a suitable precursor for intramolecular cyclization reactions to form sulfur-containing heterocyclic compounds. The most prominent of these reactions is the formation of thioxanthone derivatives.

This transformation is typically achieved through an intramolecular electrophilic substitution reaction. The process generally involves the condensation of the 2-sulfanylbenzoic acid derivative with another aromatic ring, followed by a ring-closure step. This cyclization is often catalyzed by strong acids, such as concentrated sulfuric acid, which facilitates the formation of the key acylium ion intermediate necessary for the attack on the adjacent aromatic ring.

A notable example is the synthesis of substituted thioxanthones. While direct documentation for the parent 2-Methyl-6-sulfanylbenzoic acid is specific, the cyclization of closely related o-arylmercaptobenzoic acids is a well-established method for creating the thioxanthone core. acs.org For instance, the synthesis of 2-trifluoromethyl-6-methyl-9-thioxanthone is achieved by treating the corresponding substituted o-mercaptobenzoic acid with sulfuric acid. prepchem.com This reaction proceeds via the closure of the tricyclic thioxanthone ring system.

Below is a table summarizing representative intramolecular cyclization reactions involving derivatives of 2-sulfanylbenzoic acid to yield thioxanthones.

| Reactant(s) | Reagent | Product |

| 2-Mercaptobenzoic acid, Benzene | H₂SO₄ | Thioxanthone uobaghdad.edu.iq |

| 5-Trifluoromethyl-2-mercaptobenzoic acid, Toluene (B28343) | H₂SO₄ | 2-Trifluoromethyl-6-methyl-9-thioxanthone prepchem.com |

| 2-Chlorobenzoic acid derivative, Chlorothiophenol derivative | - | o-Arylmercaptobenzoic acid (intermediate) acs.org |

| o-Arylmercaptobenzoic acid | H₂SO₄ or AlCl₃ | Substituted Thioxanthone acs.org |

This table presents examples of cyclization reactions to form the thioxanthone scaffold, a key reaction pathway for 2-sulfanylbenzoic acid derivatives.

Exploration of Reaction Mechanisms

Understanding the mechanisms of these cyclization reactions is crucial for controlling reaction outcomes and optimizing the synthesis of desired products. Key aspects include the interplay between kinetic and thermodynamic factors.

In chemical reactions where multiple products can be formed, the distribution of these products can be governed by either kinetic or thermodynamic control. jackwestin.com

Kinetic Control: This prevails when a reaction is irreversible, often conducted at lower temperatures and for shorter durations. The major product formed is the one that is generated the fastest, meaning it proceeds via the reaction pathway with the lowest activation energy. youtube.comlibretexts.org This product is known as the kinetic product.

Thermodynamic Control: This is dominant in reversible reactions, typically carried out at higher temperatures with longer reaction times. These conditions allow the system to reach equilibrium. The major product will be the most stable one (i.e., the one with the lowest Gibbs free energy), regardless of how fast it is formed. youtube.compressbooks.pub This is referred to as the thermodynamic product.

In the context of the intramolecular cyclization of a substituted 2-sulfanylbenzoic acid, these principles can determine the regioselectivity of the reaction. For example, in the condensation with an unsymmetrical aromatic compound, two or more isomeric products could potentially form. The reaction conditions can be tuned to favor one isomer over the other. A reaction run at a low temperature might favor the kinetic product, which could be the isomer formed by attack at the least sterically hindered position. youtube.com Conversely, heating the reaction for an extended period could allow the initial products to revert to intermediates and then reform, eventually leading to a majority of the most thermodynamically stable isomeric product. pressbooks.pub

An illustration of this can be seen in related thioxanthone syntheses where the use of a substituted benzyne (B1209423) intermediate leads to a mixture of regioisomers, indicating competing reaction pathways. acs.org

| Control Type | Favored Conditions | Determining Factor | Resulting Product |

| Kinetic Control | Low Temperature, Short Reaction Time | Rate of Formation (Lowest Activation Energy) | The product that forms fastest. libretexts.org |

| Thermodynamic Control | High Temperature, Long Reaction Time | Product Stability (Lowest Gibbs Free Energy) | The most stable product. pressbooks.pub |

This table summarizes the conditions and outcomes associated with kinetic and thermodynamic reaction control.

Computational chemistry provides powerful tools for investigating reaction mechanisms in detail. Methods like Density Functional Theory (DFT) can be used to model reaction pathways and calculate the energies of reactants, transition states, and products.

For the intramolecular cyclization of 2-Methyl-6-sulfanylbenzoic acid, a computational study could elucidate the precise mechanism of the acid-catalyzed ring closure. Researchers could model the reaction energy profile for the formation of different potential products. By calculating the activation energies for each pathway, one could predict which product would be favored under kinetic control. youtube.com Similarly, by comparing the final energies of the possible products, the thermodynamic product could be identified. libretexts.org

Such studies would involve:

Mapping the potential energy surface of the reaction.

Identifying the structures of all transition states and intermediates.

Calculating the activation energy barriers for competing pathways.

Determining the relative thermodynamic stabilities of the final products.

While these computational methods are widely applied in organic chemistry, specific and detailed computational mechanistic studies on the cyclization of 2-Methyl-6-sulfanylbenzoic acid itself are not prominently featured in the surveyed scientific literature. However, the principles remain a fundamental approach for understanding such reactions.

Derivatization and Design of Advanced Analogues of 2 Methyl 6 Sulfanylbenzoic Acid

Ester and Amide Derivatives

The synthesis of ester and amide derivatives from 2-Methyl-6-sulfanylbenzoic acid leverages well-established chemical transformations. Esterification, for instance, can be achieved by reacting the carboxylic acid with an alcohol in the presence of a catalyst. sigmaaldrich.com A common method involves the use of reagents like 2-methyl-6-nitrobenzoic anhydride (B1165640), which facilitates the condensation of carboxylic acids and alcohols under mild conditions. organic-chemistry.org This approach is valued for its high yields and chemoselectivity. organic-chemistry.org Similarly, automated methods utilizing reagents such as trimethyl sulfonium (B1226848) hydroxide (B78521) (TMSH) have been developed for high-throughput synthesis of fatty acid methyl esters, a process that could be adapted for the derivatization of 2-Methyl-6-sulfanylbenzoic acid. mdpi.com

Amide synthesis from carboxylic acids can be accomplished through various coupling methods. organic-chemistry.org For example, dichlorotriphenylphosphorane (B105816) in chloroform (B151607) has been effectively used to synthesize tertiary benzanilide (B160483) derivatives from substituted benzoic acids and N-monoalkylated anilines. organic-chemistry.org Another approach involves the use of borane (B79455) complexes to generate triacyloxyboranes, which then react with amines to form the corresponding amides in excellent yields. organic-chemistry.org These methods provide a robust toolkit for creating a diverse library of amide derivatives of 2-Methyl-6-sulfanylbenzoic acid.

Table 1: Examples of Ester and Amide Derivatives

Derivative Type General Structure Synthetic Reagents Ester R-COOR' 2-methyl-6-nitrobenzoic anhydride, Alcohol, Triethylamine, 4-(dimethylamino)pyridine organic-chemistry.org Amide R-CONR'R'' Dichlorotriphenylphosphorane, Amine, Chloroform organic-chemistry.org

Thioether and Disulfide Analogues

The sulfanyl (B85325) group of 2-Methyl-6-sulfanylbenzoic acid is a key site for derivatization, allowing for the synthesis of thioether and disulfide analogues. Thioethers can be prepared through various synthetic routes, often involving the reaction of a thiol with an appropriate electrophile. The substitution of a disulfide bond with a more stable thioether linkage is a strategy employed in peptide chemistry to enhance stability, a principle that can be applied to analogues of 2-Methyl-6-sulfanylbenzoic acid. nih.gov

2,2'-Dithiobis(benzoic acid), also known as dithiosalicylic acid, and its derivatives are significant disulfide-containing compounds. cymitquimica.comnih.gov The synthesis of these compounds often involves the oxidation of the corresponding thiol. For instance, the heterolytic cleavage of a disulfide bond by a reducing agent can generate a thiyl radical, which can then participate in further reactions. beilstein-journals.org Conversely, oxidation of a thiol can lead to the formation of a disulfide bridge. The synthesis of β-hydroxy sulfides from styrenes and disulfides, mediated by Rongalite, proceeds through a thiyl radical intermediate. beilstein-journals.org

Heterocyclic Ring Formation Involving 2-Methyl-6-sulfanylbenzoic Acid Moieties

The strategic placement of the methyl, sulfanyl, and carboxylic acid groups on the benzene (B151609) ring of 2-Methyl-6-sulfanylbenzoic acid provides a template for the construction of various heterocyclic ring systems. These reactions often involve intramolecular cyclization, leading to the formation of fused ring structures with potential applications in medicinal chemistry and materials science.

Benzothiazoles are a class of heterocyclic compounds with a wide range of biological activities. researchgate.netijper.org Their synthesis often involves the condensation of 2-aminothiophenols with various reagents like carboxylic acids, aldehydes, or nitriles. ijper.org For instance, 2-aryl benzothiazoles can be synthesized by reacting substituted 2-aminothiophenols with substituted aminobenzoic acids in the presence of polyphosphoric acid (PPA) at elevated temperatures.

Benzo[b]thiophenes are another important class of sulfur-containing heterocycles. researchgate.net General synthetic methods for benzo[b]thiophenes involve the ring closure of suitably substituted thiophene (B33073) derivatives or the modification of an existing benzo[b]thiophene skeleton. researchgate.net For example, 2-methylbenzo[b]thiophene (B72938) can be synthesized by reacting 2-thianaphthenyllithium with methyl p-toluenesulfonate. chemicalbook.com The synthesis of benzo[b]thiophene-2-carboxylic acids can be achieved by the hydrolysis of the corresponding ethyl esters. nih.gov

Table 2: Synthesis of Benzothiazole and Benzo[b]thiophene Derivatives

Heterocycle General Synthetic Approach Key Intermediates/Reagents Benzothiazole Condensation of 2-aminothiophenol (B119425) with carboxylic acids 2-aminothiophenol, Substituted benzoic acid, PPA Benzo[b]thiophene Reaction of 2-thianaphthenyllithium with an electrophile chemicalbook.com 2-thianaphthenyllithium, Methyl p-toluenesulfonate chemicalbook.com

Benzo[d]isothiazol-3(2H)-one and its derivatives are recognized for their biological activities. nih.govmdpi.comnih.gov The synthesis of these compounds can involve the oxidation of the corresponding benzo[d]isothiazol-3(2H)-ones. A metal-free and selective oxidation using Selectfluor in aqueous media provides an efficient route to benzo[d]isothiazol-3(2H)-one-1-oxides. mdpi.com A series of 2-amino-benzo[d]isothiazol-3-one derivatives has been synthesized and evaluated for biological activity. nih.gov

Benzo[e] beilstein-journals.orgnih.govkuleuven.betriazines are another class of fused N-heterocycles with interesting properties. researchgate.net While the direct synthesis from 2-Methyl-6-sulfanylbenzoic acid is not explicitly detailed, the structural motifs present in the starting material could potentially be elaborated to form such tricyclic systems.

Structural Modifications for Tunable Properties

The ability to introduce a variety of functional groups and structural motifs onto the 2-Methyl-6-sulfanylbenzoic acid scaffold allows for the fine-tuning of its chemical and physical properties. This concept of tunable properties through structural modification is a cornerstone of modern drug discovery and materials science.

For instance, the dual modification of hyaluronic acid with aldehyde and methacrylate (B99206) groups allows for the creation of double cross-linked hydrogels with tunable mechanical properties. nih.govnih.gov This principle of incorporating multiple functionalities to control material characteristics can be applied to the design of advanced analogues of 2-Methyl-6-sulfanylbenzoic acid. By systematically altering substituents on the aromatic ring or modifying the carboxylic acid and sulfanyl groups, researchers can create a library of compounds with a wide range of properties, optimized for specific applications.

Computational Chemistry and Theoretical Modeling of 2 Methyl 6 Sulfanylbenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Methyl-6-sulfanylbenzoic acid at the atomic and electronic levels. These methods, including Density Functional Theory (DFT) and ab initio calculations, offer a detailed picture of the molecule's geometry, electronic distribution, and spectroscopic characteristics.

Density Functional Theory (DFT) has become a important tool for studying substituted benzoic acids due to its balance of computational cost and accuracy. While direct DFT studies on 2-Methyl-6-sulfanylbenzoic acid are not extensively documented in publicly available literature, a wealth of information can be inferred from studies on the closely related compound, thiosalicylic acid (2-sulfanylbenzoic acid), and other substituted benzoic acids. mdpi.comnih.gov

Furthermore, DFT is utilized to calculate key electronic properties that govern reactivity. mdpi.com These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For substituted benzoic acids, the nature and position of the substituent significantly impact these frontier orbitals. mdpi.com

Conceptual DFT also provides reactivity descriptors such as chemical potential, softness, and the Fukui function, which help in predicting the most likely sites for electrophilic and nucleophilic attack. mdpi.com In the case of 2-Methyl-6-sulfanylbenzoic acid, these calculations can reveal how the interplay between the electron-withdrawing carboxylic acid group and the electron-donating methyl and sulfanyl (B85325) groups influences the molecule's reactivity profile.

Table 1: Representative DFT Functionals and Basis Sets Used in the Study of Substituted Benzoic Acids

| Functional | Basis Set | Application | Reference |

| B3LYP | 6-311++G(2d,2p) | Gas phase acidity calculations of substituted benzoic acids. | mdpi.com |

| ωB97XD | 6-311++G(d,p) | Optimization and analysis of intra- and intermolecular hydrogen bonds in thiosalicylic acid. | nih.gov |

| B3LYP | 6-311G(d,p) | Calculation of optimized geometry and vibrational frequencies of salicylic (B10762653) acid isomers. | researchgate.net |

This table is illustrative and based on studies of similar compounds.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a highly accurate description of the electronic structure. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are invaluable for benchmarking and for systems where electron correlation is particularly important.

For molecules like 2-Methyl-6-sulfanylbenzoic acid, ab initio calculations can be employed to obtain precise energies, electron affinities, and ionization potentials. These calculations are crucial for a detailed understanding of the electronic charge distribution and the nature of chemical bonds within the molecule. A comparative study on methyl acetate (B1210297) and S-methyl thioacetate (B1230152) highlighted the importance of a lack of resonance in thioesters, a feature that can be accurately captured by high-level ab initio methods. nih.gov This insight is transferable to the sulfanyl group in 2-Methyl-6-sulfanylbenzoic acid, suggesting that the sulfur atom's influence on the electronic structure is not primarily due to d-orbital expansion but rather to factors like polarizability and the nature of the C-S bond. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of 2-Methyl-6-sulfanylbenzoic acid in various environments, particularly in solution. ucl.ac.uk By simulating the motion of atoms and molecules over time, MD can reveal information about conformational changes, solvation effects, and the formation of molecular aggregates.

In studies of substituted benzoic acids, MD simulations using force fields like the General Amber Force Field (GAFF) have been employed to investigate self-association in different solvents. ucl.ac.ukacs.org These simulations show that in apolar solvents, benzoic acid derivatives tend to form hydrogen-bonded dimers. ucl.ac.ukacs.org In polar solvents that can act as hydrogen bond acceptors, the formation of these dimers is often inhibited in favor of interactions with the solvent molecules. ucl.ac.ukacs.org For 2-Methyl-6-sulfanylbenzoic acid, MD simulations could predict its aggregation behavior, which is crucial for understanding its crystallization and solubility. The presence of the methyl group might introduce steric effects that influence the geometry and stability of dimers and larger clusters.

MD simulations are also instrumental in studying the interaction of small molecules with biological macromolecules. For instance, simulations have been used to investigate the binding of thiosalicylic acid derivatives to proteins like human serum albumin. nih.gov Similar studies on 2-Methyl-6-sulfanylbenzoic acid could provide valuable insights into its potential biological activity by elucidating binding modes, interaction energies, and the role of specific residues in the binding site.

Prediction of Reaction Pathways and Energy Landscapes

Computational methods are extensively used to predict reaction pathways and map out the corresponding energy landscapes. This involves locating transition states and intermediates to calculate activation energies and reaction enthalpies. Such studies are critical for understanding reaction mechanisms and predicting product selectivity.

For reactions involving substituted benzoic acids, computational studies have explored mechanisms such as nucleophilic additions and cycloadditions. nih.govmdpi.com For 2-Methyl-6-sulfanylbenzoic acid, theoretical calculations could be used to investigate reactions such as esterification, amidation, or reactions involving the sulfanyl group. By modeling the potential energy surface, researchers can identify the most favorable reaction pathways and understand how the substituents influence the reactivity and regioselectivity. For example, a computational study on the addition of amines to methyl maleamate (B1239421) demonstrated how charge distribution and steric factors determine the site of addition, a principle that would also apply to reactions of 2-Methyl-6-sulfanylbenzoic acid. nih.gov

Theoretical Studies of Intermolecular Interactions

The study of intermolecular interactions is crucial for understanding the solid-state properties and crystal packing of 2-Methyl-6-sulfanylbenzoic acid. Theoretical methods such as Symmetry-Adapted Perturbation Theory (SAPT) and the Quantum Theory of Atoms in Molecules (QTAIM) provide detailed insights into the nature and strength of non-covalent interactions. nih.govacs.org

A key feature of benzoic acids is their ability to form strong intermolecular hydrogen bonds, typically leading to the formation of centrosymmetric dimers through their carboxylic acid groups. nih.govacs.org In the case of 2-Methyl-6-sulfanylbenzoic acid, in addition to the carboxylic acid dimer motif, intramolecular hydrogen bonding between the sulfanyl proton and the carbonyl oxygen is possible, creating an S(6) ring motif. nih.govacs.org Theoretical studies on thiosalicylic acid have shown the coexistence and interplay of these intra- and intermolecular hydrogen bonds. nih.govacs.org

The methyl group in 2-Methyl-6-sulfanylbenzoic acid can also participate in weaker interactions, such as C-H···π and C-H···O interactions, which further stabilize the crystal structure. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these intermolecular contacts. By mapping properties like d_norm, d_i, and d_e onto the molecular surface, one can identify the specific atoms involved in hydrogen bonding and other close contacts. The analysis of the 2D fingerprint plots derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular interactions present in the crystal.

Advanced Applications of 2 Methyl 6 Sulfanylbenzoic Acid in Chemical Sciences

Role in Catalysis Research

The presence of both a soft sulfur donor and a hard oxygen donor in the form of a carboxylate allows 2-Methyl-6-sulfanylbenzoic acid to act as a versatile ligand in various catalytic systems.

Thiosalicylic acid is known to form stable complexes with a variety of transition metals. These complexes are instrumental in facilitating a range of organic transformations. The sulfur atom can coordinate to soft metal centers, while the carboxylate group can bind to harder metal ions or act as a proton-responsive site. For instance, ruthenium complexes with thiosalicylic acid have been synthesized and structurally characterized, indicating its capability to act as a bridging ligand. researchgate.net The coordination of such ligands to transition metals can influence the electronic and steric environment of the metal center, thereby tuning its catalytic activity and selectivity. It is anticipated that 2-Methyl-6-sulfanylbenzoic acid would exhibit similar coordination behavior, potentially with modified steric hindrance due to the methyl group, which could be advantageous in controlling substrate approach and product selectivity in catalytic cycles.

Table 1: Examples of Transition Metal Complexes with Thiosalicylic Acid Derivatives

| Metal Center | Ligand | Application/Observation |

|---|---|---|

| Ruthenium(III) | Thiosalicylic acid | Formation of a μ-bridging tetra-coordinated complex. researchgate.net |

| Zinc(II), Cobalt(II), Nickel(II) | 2,2'-dithiodibenzoate | Formation of coordination polymers with in situ S-S bond formation. researchgate.net |

While direct organocatalytic applications of 2-Methyl-6-sulfanylbenzoic acid are not extensively documented, the broader class of thiourea (B124793) and thiophenol derivatives has emerged as a significant area in organocatalysis. nih.govwikipedia.org These catalysts operate through hydrogen bonding interactions to activate substrates. Thioureas, in particular, are effective hydrogen-bond donors. The thiol group of 2-Methyl-6-sulfanylbenzoic acid, or its derivatives, could potentially participate in similar hydrogen-bonding interactions, activating electrophiles in various organic reactions. The acidity of the thiol proton and the hydrogen-bonding capability of the carboxylic acid group could work in concert to facilitate catalysis.

The principles of both homogeneous and heterogeneous catalysis can be applied to systems involving 2-Methyl-6-sulfanylbenzoic acid. nih.govrsc.orgchemistryworld.com In homogeneous catalysis, its metal complexes would be soluble in the reaction medium, offering high activity and selectivity. For heterogeneous catalysis, the molecule could be anchored onto a solid support, such as a polymer resin or silica, via either the carboxylic acid or the thiol group. This immobilization would facilitate catalyst recovery and recycling, a key aspect of green chemistry. For example, thiol-functionalized resins have been used to support gold nanoparticles for catalytic applications. scielo.br

Contribution to Materials Science

The dual functionality of 2-Methyl-6-sulfanylbenzoic acid also makes it a valuable building block for novel materials with tailored properties.

Salicylic (B10762653) acid and its derivatives are recognized for their role in creating degradable polymers. acs.orgnih.govacs.orgrsc.orgnih.gov Poly(anhydride-esters) derived from salicylic acid have been synthesized and show potential as polymeric prodrugs. nih.gov The incorporation of a thiol group, as in 2-Methyl-6-sulfanylbenzoic acid, could introduce new functionalities into such polymers. For instance, the thiol groups could be used for cross-linking, forming disulfide bonds that can be cleaved under specific reductive conditions, leading to stimuli-responsive materials. Furthermore, the presence of the thiol could enhance the polymer's ability to chelate metal ions or adhere to specific surfaces.

Table 2: Polymer Systems Based on Salicylic Acid Derivatives

| Monomer/Precursor | Polymer Type | Key Feature/Application |

|---|---|---|

| Salicylic acid | Poly(salicylic glycolide) | Degradable aromatic polyester (B1180765) with properties comparable to PET. acs.org |

| Acetylated salicylic acid derivative | Poly(anhydride-ester) | Biodegradable polymeric prodrug. nih.gov |

The thiol group is well-known for its strong affinity for gold and other noble metal surfaces. This property is extensively used in the functionalization of nanoparticles. scielo.brnih.govnih.govnih.govgoogle.com Thiosalicylic acid has been used to stabilize silver nanoparticles, with the synthetic protocol influencing the size distribution of the resulting particles. nih.gov It is highly probable that 2-Methyl-6-sulfanylbenzoic acid could be similarly employed to functionalize gold or silver nanoparticles. The carboxylic acid group would provide a handle for further chemical modification or for controlling the solubility and aggregation behavior of the nanoparticles in different solvents. Such functionalized nanomaterials could find applications in sensing, catalysis, and biomedical imaging. For instance, silica-functionalized magnetic nanoparticles have been used to enhance the yield of quinoline (B57606) synthesis. nih.gov

Coordination Polymers and Metal-Organic Frameworks (MOFs)

Supramolecular Chemistry and Crystal Engineering

The fields of supramolecular chemistry and crystal engineering rely on predictable intermolecular interactions to build larger, functional architectures. While 2-methyl-6-sulfanylbenzoic acid possesses the necessary functional groups for such interactions, specific studies on this molecule are absent.

Hydrogen Bonding Networks and Self-Assembly

The carboxylic acid group is a strong hydrogen bond donor and acceptor, and the thiol group can also participate in weaker hydrogen bonding. These features are prerequisites for forming predictable self-assembly patterns. Studies on other benzoic acid derivatives, such as 2-methyl-4-(2-methylbenzamido)benzoic acid, demonstrate how intermolecular hydrogen bonds dictate the formation of chains and dimers in the solid state. However, no analogous studies detailing the specific hydrogen bonding networks or self-assembly behavior of 2-methyl-6-sulfanylbenzoic acid have been published.

Host-Guest Chemistry

There is no available research on the application of 2-methyl-6-sulfanylbenzoic acid or its assemblies as a host system in host-guest chemistry. The development of molecular containers or cavities capable of encapsulating guest molecules typically requires more complex and rigid structures than what this single molecule would likely form on its own, and no such complex structures involving this compound have been reported.

Crystal Packing and Polymorphism Studies

A search for crystallographic data on 2-methyl-6-sulfanylbenzoic acid did not yield any specific studies on its crystal packing or potential polymorphic forms. Polymorphism, the ability of a compound to crystallize in multiple different arrangements, is a critical area of study in materials science and pharmaceuticals. For example, extensive research has been conducted on the polymorphic outcomes of 2,6-dimethoxybenzoic acid. Unfortunately, similar systematic investigations into the crystallization behavior, crystal packing details, and potential existence of polymorphs for 2-methyl-6-sulfanylbenzoic acid are not present in the current scientific literature.

Advanced Spectroscopic and Analytical Characterization of 2 Methyl 6 Sulfanylbenzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the definitive structural elucidation of 2-Methyl-6-sulfanylbenzoic acid, providing precise information about its proton and carbon environments.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be characterized by distinct signals corresponding to the aromatic protons, the carboxylic acid proton, the sulfanyl (B85325) proton, and the methyl protons. Due to the 1,2,3-trisubstituted pattern on the benzene (B151609) ring, the three aromatic protons will appear as a complex multiplet system. Their chemical shifts will be influenced by the combined electronic effects of the electron-donating methyl (-CH₃) and sulfanyl (-SH) groups, and the electron-withdrawing carboxylic acid (-COOH) group. The carboxylic acid proton is anticipated to appear as a broad singlet at a downfield chemical shift (typically >10 ppm), which is concentration-dependent and will exchange with D₂O. rsc.org The sulfanyl proton will also be a singlet, with a chemical shift that can vary depending on solvent and concentration. The methyl group protons will present as a sharp singlet further upfield, typically around 2.5 ppm. rsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide complementary information, showing eight distinct signals corresponding to the different carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal, expected in the 168-173 ppm region. rsc.org The aromatic carbons will resonate between approximately 120 and 140 ppm, with their specific shifts dictated by the attached substituents. The carbon attached to the carboxylic acid group (C1) and those attached to the methyl (C2) and sulfanyl (C6) groups will have their chemical shifts significantly influenced by these functionalities. The methyl carbon will appear at the most upfield position, typically around 20-22 ppm. rsc.org

Predicted NMR Data for 2-Methyl-6-sulfanylbenzoic Acid The following data is predictive and based on analysis of analogous compounds.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | >10 | Broad Singlet | Carboxylic Acid (-COOH) proton; D₂O exchangeable. |

| ¹H | 7.0 - 8.0 | Multiplet | 3 Aromatic protons (H3, H4, H5). |

| ¹H | 3.5 - 5.0 | Singlet | Sulfanyl (-SH) proton; shift can be variable. |

| ¹H | ~2.5 | Singlet | Methyl (-CH₃) protons. rsc.org |

| ¹³C | 168 - 173 | Singlet | Carbonyl carbon (-C OOH). rsc.org |

| ¹³C | 120 - 145 | Singlets | 6 Aromatic carbons. |

| ¹³C | 20 - 22 | Singlet | Methyl carbon (-C H₃). rsc.org |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are crucial for identifying the functional groups and understanding the bonding within 2-Methyl-6-sulfanylbenzoic acid.

FT-IR Spectroscopy: The FT-IR spectrum is expected to show several characteristic absorption bands. A very broad band from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. researchgate.net The C=O stretching vibration of the carboxyl group will give rise to a strong, sharp peak, typically found around 1700 cm⁻¹. The S-H stretching vibration from the sulfanyl group is expected to be a weak but sharp band in the region of 2550-2600 cm⁻¹. Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will be just below 3000 cm⁻¹. The aromatic C=C stretching vibrations will produce several peaks in the 1450-1600 cm⁻¹ fingerprint region. semanticscholar.org

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman, the aromatic ring vibrations and the S-H stretch are typically strong and easily observable. The C=C stretching modes of the benzene ring usually give strong Raman signals. The S-H stretching band, which is weak in IR, often produces a more distinct signal in the Raman spectrum. semanticscholar.org This complementarity is essential for a full vibrational analysis of the molecule.

Predicted Vibrational Frequencies (cm⁻¹) for 2-Methyl-6-sulfanylbenzoic Acid The following data is predictive and based on analysis of analogous compounds.

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 2500-3300 | Weak | Broad, Strong (IR) |

| C-H stretch (Aromatic) | 3000-3100 | Strong | Medium |

| C-H stretch (Methyl) | 2850-2970 | Strong | Medium |

| S-H stretch (Sulfanyl) | 2550-2600 | Medium | Weak (IR), Medium (Raman) |

| C=O stretch (Carboxylic Acid) | ~1700 | Medium | Strong |

| C=C stretch (Aromatic) | 1450-1600 | Strong | Medium-Strong |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides critical information on the molecular weight and structural features of 2-Methyl-6-sulfanylbenzoic acid through the analysis of its molecular ion and fragmentation patterns.

Under electron ionization (EI), the molecule is expected to show a distinct molecular ion peak [M]⁺. The fragmentation pattern will be influenced by the presence of the three functional groups. Key fragmentation pathways would likely involve:

Loss of a hydroxyl radical (-•OH): This would generate a prominent [M-17]⁺ peak, corresponding to an acylium ion. researchgate.net

Loss of a carboxyl group (-COOH): This would result in an [M-45]⁺ peak.

Decarboxylation (-CO₂): Loss of carbon dioxide could lead to an [M-44]⁺ ion.

Loss of the methyl radical (-•CH₃): An [M-15]⁺ peak may be observed.

Cleavage of the C-S bond: Fragmentation involving the sulfanyl group is also possible. For 2-mercaptobenzoic acid, the loss of H₂O from the molecular ion is a characteristic fragmentation, leading to a strong peak at [M-18]⁺, followed by the loss of carbon monoxide. aip.org A similar pathway might be expected for 2-Methyl-6-sulfanylbenzoic acid.

Analysis of 2-methylbenzoic acid shows major fragments at m/z 118 ([M-H₂O]⁺), which subsequently loses CO to give a very abundant ion at m/z 91 (the tropylium (B1234903) ion). chegg.comnist.gov The interplay of the methyl and sulfanyl groups will likely produce a complex but interpretable fragmentation pattern.

Predicted Key Mass Spectrometry Fragments for 2-Methyl-6-sulfanylbenzoic Acid The following data is predictive and based on analysis of analogous compounds.

| m/z Value | Proposed Fragment | Origin |

| 168 | [C₈H₈O₂S]⁺ | Molecular Ion [M]⁺ |

| 151 | [M - OH]⁺ | Loss of hydroxyl radical |

| 153 | [M - CH₃]⁺ | Loss of methyl radical |

| 150 | [M - H₂O]⁺ | Loss of water (ortho-effect) aip.org |

| 122 | [M - H₂O - CO]⁺ | Subsequent loss of carbon monoxide aip.org |

| 91 | [C₇H₇]⁺ | Tropylium ion from further fragmentation |

X-ray Diffraction (XRD) for Single-Crystal and Powder Analysis

X-ray diffraction (XRD) is the definitive method for determining the solid-state structure, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.

Powder XRD (PXRD): PXRD would be used to analyze polycrystalline samples, providing a characteristic diffraction pattern that serves as a fingerprint for identifying the compound and assessing its purity and crystallinity. Different polymorphs (different crystal packings of the same molecule) would be distinguishable by their unique PXRD patterns. researchgate.net

Chromatographic Techniques for Purity and Separation (e.g., LC-MS, GC-MS)

Chromatographic methods are essential for separating 2-Methyl-6-sulfanylbenzoic acid from impurities and for its quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for the analysis of this compound. Reversed-phase high-performance liquid chromatography (HPLC) would be the method of choice, likely using a C18 column with an acidified water/acetonitrile or water/methanol (B129727) mobile phase gradient. The compound's polarity, imparted by the carboxylic acid and sulfanyl groups, makes it well-suited for this technique. The mass spectrometer detector provides high selectivity and sensitivity, allowing for accurate quantification and confirmation of identity based on mass-to-charge ratio. This method is used for analyzing 2-mercaptobenzoic acid and its derivatives in various matrices. acs.orgresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): Analysis by GC-MS would likely require derivatization of the polar carboxylic acid and sulfanyl groups to increase volatility. hmdb.ca For instance, esterification of the carboxyl group (e.g., to a methyl ester) and alkylation of the thiol group would yield a less polar molecule suitable for GC analysis. The subsequent mass spectral analysis would provide fragmentation patterns characteristic of the derivative, allowing for structural confirmation. GC-MS has been successfully applied to the analysis of related compounds like 2-methylbenzoic acid. hmdb.camdpi.com

Advanced Spectroscopic Techniques for Electronic and Photophysical Properties

Techniques such as UV-Visible (UV-Vis) spectroscopy are used to investigate the electronic transitions and photophysical properties of the molecule.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of 2-Methyl-6-sulfanylbenzoic acid in a suitable solvent (like ethanol (B145695) or methanol) is expected to exhibit absorption bands in the ultraviolet region, arising from π → π* electronic transitions within the aromatic ring and the carbonyl group. The positions and intensities of these absorption maxima will be influenced by the substituents. Compared to benzoic acid, the presence of the electron-donating methyl and sulfanyl groups is expected to cause a bathochromic (red) shift of the absorption bands. For example, 2-mercaptobenzoic acid shows absorption maxima around 220 nm and a shoulder at 239 nm. nih.gov Similarly, 2-methylbenzoic acid exhibits characteristic UV absorption. nist.govacs.org The spectrum of 2-Methyl-6-sulfanylbenzoic acid will reflect the combined electronic effects of all three functional groups on the benzene chromophore.

Predicted UV-Vis Absorption Data The following data is predictive and based on analysis of analogous compounds.

| Technique | Predicted λ_max (nm) | Solvent | Associated Transition |

| UV-Vis | ~220-240 | Ethanol | π → π |

| UV-Vis | ~280-300 | Ethanol | π → π (shifted) |

Green Chemistry Principles in the Research of 2 Methyl 6 Sulfanylbenzoic Acid

Atom Economy and Waste Minimization

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. primescholars.comacs.org Unlike reaction yield, which only considers the amount of product obtained, atom economy focuses on minimizing waste at the atomic level. acs.org Processes with high atom economy are inherently more sustainable as they convert more of the starting materials into the target molecule, generating minimal byproducts. jk-sci.commonash.edu

The synthesis of the common painkiller ibuprofen (B1674241) is a classic example of improving atom economy. The original "brown" process developed in the 1960s involved six steps and had an atom economy of only about 40%. A newer, greener three-step process achieves a significantly higher atom economy of around 77%, drastically reducing waste. monash.eduuniroma1.it This was achieved by redesigning the synthetic route to favor addition reactions over those that generate large amounts of waste products. uniroma1.it

For a hypothetical synthesis of a thiosalicylic acid derivative, applying the atom economy principle would mean favoring reaction types that maximize the incorporation of all reactant atoms.

Table 1: Illustrative Comparison of Atom Economy in Different Reaction Types This table is for illustrative purposes to demonstrate the principle of atom economy.

| Reaction Type | General Scheme | Atom Economy | Waste Products |

|---|---|---|---|

| Substitution | A + B → C + D | Low | Stoichiometric byproduct (D) |

| Elimination | A → B + C | Low | Stoichiometric byproduct (C) |

| Addition | A + B → C | High (100%) | None |

| Rearrangement | A → B | High (100%) | None |

Designing a synthesis for 2-Methyl-6-sulfanylbenzoic acid would ideally involve addition or rearrangement reactions to maximize atom economy and minimize the generation of waste streams that require treatment or disposal.

Use of Environmentally Benign Solvents (e.g., Deep Eutectic Solvents, Water)

The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional organic syntheses rely on volatile organic compounds (VOCs), which can be hazardous, toxic, and contribute to air pollution. Green chemistry promotes the use of safer, more environmentally benign solvents. Water is an excellent green solvent due to its non-toxicity, availability, and non-flammability.

Research has demonstrated the viability of using water as a solvent in reactions relevant to the synthesis of benzoic acid derivatives. For instance, the hydrolysis of benzyl (B1604629) chloride to benzyl alcohol can be completed in water under microwave conditions in just 3 minutes with a 97% yield, a significant improvement over conventional methods. Similarly, the hydrolysis of benzamide (B126) to benzoic acid in the presence of an acid catalyst can be achieved with a 99% yield in 7 minutes using microwave heating, showcasing how water can be an effective medium for synthesis. The development of syntheses in aqueous media represents a significant step towards safer and more sustainable chemical manufacturing.

Development of Catalyst-Based Reactions

The ninth principle of green chemistry advocates for the use of catalytic reagents over stoichiometric ones. monash.edu Catalysts increase reaction rates without being consumed in the process and can often be used in small amounts and recycled. This approach minimizes waste because it avoids the large quantities of byproducts generated by stoichiometric reagents.

In the synthesis of benzoic acid derivatives, significant progress has been made in developing effective catalytic systems. For example, the esterification of various benzoic acids with methanol (B129727) to produce methyl benzoates can be efficiently achieved using a recoverable, solid Zr/Ti acid catalyst. mdpi.com This heterogeneous catalyst avoids the use of traditional, non-recoverable acids like sulfuric or phosphoric acid, which generate large amounts of acidic wastewater. mdpi.com

Another example is the synthesis of 2,4,6-trimethylbenzoic acid, which can utilize a supported iron oxide catalyst for the acylation step and a phase transfer catalyst for a subsequent chloroform (B151607) reaction. google.com The use of such catalysts not only improves efficiency but also simplifies product purification and reduces environmental pollution.

Table 2: Examples of Catalytic Systems in Benzoic Acid Synthesis

| Reaction | Catalyst | Advantages |

|---|---|---|

| Esterification of Benzoic Acids | Zr/Ti Solid Acid mdpi.com | Recoverable, avoids acidic wastewater, high activity. |

| Acylation/Chloroform Reaction | Supported Iron Oxide / Phase Transfer Catalyst google.com | Enables use of industrial-grade raw materials, efficient conversion. |

The development of catalytic routes for the key transformations required to produce 2-Methyl-6-sulfanylbenzoic acid is a primary goal for a green synthetic process.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry for its ability to dramatically accelerate chemical reactions. ajrconline.org By directly heating the reaction mixture, microwaves can lead to rapid and uniform temperature increases, often resulting in significantly shorter reaction times, higher yields, and improved product purity compared to conventional heating methods. ijprdjournal.comslideshare.net This efficiency can also translate to lower energy consumption. ijprdjournal.com

The synthesis of benzoic acid provides a clear example of these advantages. The oxidation of toluene (B28343) with KMnO4, which takes 10-12 hours under conventional reflux, can be completed in just 5 minutes under microwave irradiation. slideshare.net Similarly, the hydrolysis of benzamide to benzoic acid is reduced from 1 hour of conventional heating to 7 minutes in a microwave. rasayanjournal.co.in

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for Benzoic Acid

| Reaction | Conventional Method (Time) | Microwave Method (Time) | Yield | Reference |

|---|---|---|---|---|

| Oxidation of Toluene | 10-12 hours | 5 minutes | 40% | rasayanjournal.co.in |

| Hydrolysis of Benzamide | 1 hour | 7 minutes | 99% | rasayanjournal.co.in |

These findings strongly suggest that synthetic steps towards 2-Methyl-6-sulfanylbenzoic acid, such as oxidation or hydrolysis, could be significantly optimized through the application of microwave technology, leading to a faster and more energy-efficient process.

Process Intensification and One-Pot Reactions

Process intensification aims to develop smaller, cleaner, and more energy-efficient technologies. A key strategy in this area is the use of "one-pot" or multi-component reactions, where multiple synthetic steps are carried out sequentially in the same reactor without isolating intermediate compounds. This approach reduces the use of solvents for separation and purification, saves energy and time, and minimizes waste.

While a specific one-pot synthesis for 2-Methyl-6-sulfanylbenzoic acid is not widely reported, research on related structures illustrates the power of this method. For instance, a one-pot, three-component reaction has been developed for the synthesis of 2-substituted benzothiazoles from aromatic amines, aliphatic amines, and elemental sulfur under catalyst-free conditions. nih.gov This method efficiently forms multiple chemical bonds in a single operation.

Similarly, a facile one-pot preparation of N-2-mercaptobenzoyl-amino amides has been demonstrated, showcasing the flexibility of combining multiple coupling reactions without intermediate isolation. nih.gov The development of a one-pot synthesis for 2-Methyl-6-sulfanylbenzoic acid from simpler precursors would represent a significant advancement in process efficiency and sustainability, aligning with the core tenets of green chemistry.

Q & A

Q. How to design dose-response studies while addressing toxicity thresholds?

- Methodological Answer : Use log-linear or Emax models for dose-response curves. Toxicity thresholds are identified via acute toxicity testing (OECD 423) and Ames tests for mutagenicity. High-content screening (HCS) with live-cell imaging tracks subcellular effects (e.g., mitochondrial membrane potential) .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Weight | 200.21 g/mol | |

| Melting Point | 137–140°C | |

| UV-Vis | 209, 242, 308 nm | |

| Solubility in DMSO | >50 mg/mL | |

| Stability (Long-Term) | ≥4 years at -20°C under N |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.